The presence of the cyano group (C≡N) in the molecule introduces unique properties to the resulting peptides. For example, the cyano group can:
These properties make (R)-N-Boc-4-cyanophenylalanine a valuable tool for researchers studying protein function, designing new drugs, and developing novel materials.
(R)-N-Boc-4-cyanophenylalanine can be used to introduce specific changes in the structure and function of proteins. By incorporating this amino acid into specific positions of a protein sequence, researchers can:
Boc-D-Phe(4-CN)-OH, or N-tert-butoxycarbonyl-4-cyanophenyl-D-alanine, is a derivative of the amino acid phenylalanine, characterized by the presence of a cyano group at the para position of the phenyl ring. Its molecular formula is with a molecular weight of 290.31 g/mol. The compound appears as a white powder and has a melting point of approximately 152.6 °C . The tert-butoxycarbonyl (Boc) group serves as a protective group in peptide synthesis, facilitating the selective reaction of amino acids.
The synthesis of Boc-D-Phe(4-CN)-OH typically involves several steps:
Boc-D-Phe(4-CN)-OH is primarily used in:
Boc-D-Phe(4-CN)-OH shares similarities with several other phenylalanine derivatives. Here’s a comparison highlighting its uniqueness:
Compound Name | CAS Number | Unique Features |
---|---|---|
Boc-D-Phenylalanine | 146727-62-0 | Contains cyano group at para position |
Boc-D-Phe(2-CN)-OH | 261380-28-3 | Cyanide at ortho position |
Boc-D-Phe(4-Cl)-OH | 14983 | Contains chlorine instead of cyano |
Fmoc-D-Phe(4-CN)-OH | 2734494 | Fmoc protecting group instead of Boc |
Boc-D-Phe(4-CN)-OH is unique due to its specific para-cyano substitution on the phenyl ring, which may impart distinct chemical reactivity and biological properties compared to its analogs .